molecular formula C11H10F3N3O2 B13046723 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13046723
M. Wt: 273.21 g/mol
InChI Key: QRRVSKGTMSFSRJ-UHFFFAOYSA-N
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Description

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a high-purity chemical compound supplied for research purposes. This benzofuro[3,2-d]pyrimidine derivative is of significant interest in medicinal chemistry and preclinical research. Compounds within this structural class have been investigated as selective antagonists for various biological targets. Specifically, related tetrahydrobenzofuropyrimidinones have been identified as potent and selective histamine H4 receptor antagonists . The histamine H4 receptor is a G-protein-coupled receptor (GPCR) expressed on cells of the immune system and neurons, making it a promising target for modulating inflammatory and neurological responses . Research into similar structures suggests potential utility in studies related to vestibular disorders and tinnitus . The presence of the trifluoromethyl group at the 8-position is a critical structural feature often employed to enhance a compound's metabolic stability, membrane permeability, and overall pharmacokinetic profile. This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H10F3N3O2

Molecular Weight

273.21 g/mol

IUPAC Name

2-amino-8-(trifluoromethyl)-6,7,8,9-tetrahydro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H10F3N3O2/c12-11(13,14)4-1-2-6-5(3-4)7-8(19-6)9(18)17-10(15)16-7/h4H,1-3H2,(H3,15,16,17,18)

InChI Key

QRRVSKGTMSFSRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)C3=C(O2)C(=O)NC(=N3)N

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

The synthesis typically starts from amino-substituted heterocycles analogous to 3-aminoindazole derivatives or related aminoheterocycles bearing the appropriate substitution pattern. The key step is the cyclocondensation reaction between these amino precursors and trifluoromethylated ketoesters such as ethyl 4,4,4-trifluoroacetoacetate .

  • Reaction conditions: The aminoheterocycle (e.g., 3-aminoindazole derivatives) is reacted with ethyl 4,4,4-trifluoroacetoacetate in a mixture of methanol and phosphoric acid (MeOH/H3PO4, 4:1) under reflux for about 24 hours under an inert atmosphere (argon). This promotes the formation of the fused pyrimidinone ring with the trifluoromethyl group incorporated at the 8-position of the fused ring system.

  • Yields and optimization: Using methanol alone as solvent results in low conversion and yield (~27% yield with 36% conversion after 72 h). The addition of phosphoric acid significantly improves the yield and conversion, achieving good to excellent yields of the cyclized product (2-(trifluoromethyl)pyrimido-fused derivatives).

Workup and Isolation

After reflux, the reaction mixture is cooled, solvents are removed under reduced pressure, and the crude solid is suspended in water, filtered, and washed with diethyl ether to yield the purified pyrimidinone product.

Functionalization via Chlorination and Cross-Coupling

Chlorination at the 4-Position

To further functionalize the pyrimidinone scaffold, chlorination at the 4-position is achieved using phosphorus oxychloride (POCl3) under reflux conditions for 3 hours. This converts the 4-hydroxy (or keto) group into a 4-chloro substituent, enabling subsequent cross-coupling reactions.

  • Reaction monitoring: Thin-layer chromatography (TLC) is used to monitor completion.

  • Isolation: After removal of excess POCl3 under reduced pressure, aqueous workup and extraction with dichloromethane followed by drying and column chromatography yield the 4-chloropyrimidinone intermediates.

Suzuki–Miyaura Cross-Coupling

The 4-chloropyrimidinone derivatives serve as substrates for Suzuki–Miyaura cross-coupling reactions to introduce various aryl groups, enhancing structural diversity.

  • Conditions: The chlorinated pyrimidinone is reacted with arylboronic acids in a 1,4-dioxane/water mixture with sodium carbonate as base and PdCl2(PPh3)2 as catalyst, heated at 90 °C for 1 hour under argon.

  • Outcome: This method affords a series of 4-arylated 2-trifluoromethyl pyrimido derivatives in good yields, allowing for further tuning of biological properties.

Alternative Alkylation and Cyclocondensation Approaches

Direct O-Alkylation of Pyrimidinones

Another reported preparation route involves direct chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidines in the presence of potassium carbonate in acetone under reflux for 30 minutes.

  • Advantages: This convergent approach avoids the less feasible linear cyclocondensation route and achieves high yields (70–98%) of O-alkylated products.

  • Characterization: Products are confirmed by single-crystal X-ray diffraction and 2D NMR techniques.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Key Notes Yield Range
1 Cyclocondensation Aminoheterocycle + ethyl 4,4,4-trifluoroacetoacetate, MeOH/H3PO4, reflux 24h, Argon Formation of trifluoromethylated fused pyrimidinone core Moderate to high (27–>70%)
2 Chlorination POCl3, reflux 3h Converts 4-keto to 4-chloro for coupling Good yield
3 Suzuki–Miyaura Cross-Coupling Arylboronic acid, PdCl2(PPh3)2, Na2CO3, 1,4-dioxane/H2O, 90 °C, 1h Introduces aryl groups at 4-position Good yield
4 Direct O-Alkylation 4-(iodomethyl)pyrimidines, K2CO3, acetone, reflux 30 min Efficient O-alkylation of pyrimidinones High (70–98%)

Research Findings and Notes

  • The cyclocondensation method is sensitive to solvent and acid catalyst choice; phosphoric acid in methanol is optimal for high conversion.

  • Chlorination with POCl3 is a reliable functionalization step enabling further diversification.

  • Suzuki–Miyaura coupling is versatile for introducing various substituents, expanding the chemical space of these trifluoromethylated fused heterocycles.

  • Direct O-alkylation offers an alternative route to functionalized pyrimidinones with excellent yields and selectivity.

  • Characterization of intermediates and final compounds is typically confirmed by $$^{1}H$$-NMR, $$^{13}C$$-NMR, $$^{19}F$$-NMR, and single-crystal X-ray crystallography to ensure structural integrity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic uses:

  • Antitumor Activity : Research indicates that this compound may possess antitumor properties by inhibiting specific cellular pathways involved in cancer progression. For instance, it has been shown to target topoisomerases, which are critical for DNA replication and cell division .
  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, including inhibition of SARS-CoV-2. This highlights its relevance in addressing emerging viral threats .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating oxidative stress pathways, thereby offering potential benefits in neurodegenerative diseases like amyotrophic lateral sclerosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific caspases and inhibition of cell cycle progression .
  • Viral Inhibition Studies : In vitro experiments indicated that the compound could inhibit viral replication by interfering with viral entry mechanisms and replication pathways. These findings suggest its potential use as an antiviral agent in clinical settings .
  • Neuroprotection Trials : Animal models have shown that treatment with this compound leads to a reduction in neuroinflammation and neuronal apoptosis. These results support its potential application in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one ()

  • Structural Similarities: Shares the benzofuropyrimidinone core and 2-amino substituent.
  • Key Differences : Replaces the 8-trifluoromethyl group with 8,8-dimethyl , increasing steric bulk and reducing electron-withdrawing effects.

Analogs with Pyrimido/Pyridopyrimidinone Cores

2-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 1260585-12-3, )

  • Structural Similarities: Contains a tetrahydro-pyrimido[1,2-a]pyrimidinone core and 8-trifluoromethyl group.
  • Key Differences: Substitutes the 2-amino group with 2-chloro and replaces the benzofuro ring with a pyrimido system.
  • Expected Impact : The chloro group reduces hydrogen-bonding capacity, while the pyrimido core lacks the aromatic benzofuro ring, likely decreasing π-π stacking interactions.

2-Chloro-3-(4-chlorophenyl)-Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS 852854-15-0, )

  • Structural Similarities: Features a pyrido[3,2-d]pyrimidinone core with halogen substituents.
  • Key Differences : Lacks the tetrahydrobenzofuro system and includes a 4-chlorophenyl group.

Data Table: Structural and Substituent Comparisons

Compound Name Core Structure Substituents Molecular Formula* Key Features
Target Compound Benzofuro[3,2-D]pyrimidinone 2-NH₂, 8-CF₃ C₁₂H₁₁F₃N₄O₂ Combines rigidity (benzofuro) with electron-withdrawing -CF₃ and H-bonding -NH₂
2-Amino-8,8-dimethyl analog () Benzofuro[3,2-D]pyrimidinone 2-NH₂, 8,8-(CH₃)₂ C₁₃H₁₇N₄O₂ Steric hindrance from -CH₃; reduced lipophilicity vs. -CF₃
2-Chloro-8-CF₃-pyrimido[1,2-a]pyrimidinone (CAS 1260585-12-3, ) Pyrimido[1,2-a]pyrimidinone 2-Cl, 8-CF₃ C₈H₇ClF₃N₃O Chloro substituent reduces polarity; smaller core limits π interactions
2-Chloro-3-(4-Cl-phenyl)-pyrido[3,2-d]pyrimidinone (CAS 852854-15-0, ) Pyrido[3,2-d]pyrimidinone 2-Cl, 3-(4-Cl-phenyl) C₁₃H₇Cl₂N₃O Chlorophenyl group enhances hydrophobicity; no tetrahydro ring flexibility

*Molecular formulas for the target compound and analog are inferred from structural analysis.

Substituent Effects and Hypothesized Properties

Trifluoromethyl (-CF₃) vs. -CH₃ groups may improve solubility but reduce metabolic stability due to easier oxidation .

Amino (-NH₂) vs. Chloro (-Cl): -NH₂ enhances water solubility via hydrogen bonding but may increase susceptibility to deamination . -Cl introduces lipophilicity and resistance to enzymatic degradation but reduces polar interactions .

Biological Activity

The compound 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a member of the pyrimidine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability. The core structure includes a benzofuro moiety fused with a pyrimidine ring , contributing to its unique pharmacological properties.

Biological Activity Overview

Research has demonstrated that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have been shown to inhibit specific cancer cell lines by targeting key pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : Certain studies indicate that related compounds possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines has been observed in some derivatives, suggesting potential applications in inflammatory diseases.

Anticancer Activity

A study published in MDPI highlighted that derivatives of pyrido[2,3-d]pyrimidines effectively target the EPH receptor family, which is often overexpressed in cancers. This indicates potential for therapeutic application in oncology .

Antimicrobial Properties

Research conducted on similar pyrimidine derivatives revealed significant antimicrobial activity. For instance, a compound with structural similarities showed effective inhibition against Phomopsis sp., with an EC50 value lower than standard treatments .

Anti-inflammatory Effects

In vitro assays demonstrated that certain analogs could reduce levels of inflammatory markers in cultured cells. This suggests that modifications to the core structure can enhance anti-inflammatory properties, making it a candidate for further development in treating inflammatory disorders .

Data Tables

Biological ActivityCompound StructureEC50 Value (µg/ml)Reference
AnticancerPyrido[2,3-d]pyrimidine derivative25.4
AntimicrobialSimilar pyrimidine derivative50.8
Anti-inflammatoryModified analogNot specified

The mechanisms underlying the biological activities of This compound are likely multifaceted:

  • Inhibition of Key Enzymes : Many pyrimidine derivatives act as inhibitors of enzymes involved in nucleotide synthesis and signaling pathways.
  • Receptor Modulation : Compounds may modulate receptor activity (e.g., EPH receptors), influencing downstream signaling cascades.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that these compounds can modulate oxidative stress responses within cells.

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